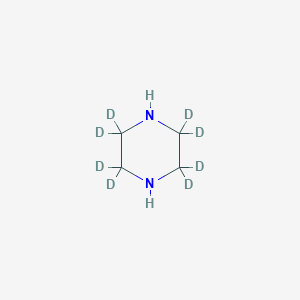

Piperazine-2,2,3,3,5,5,6,6-D8

Vue d'ensemble

Description

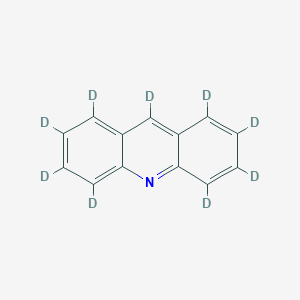

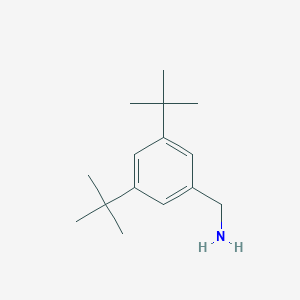

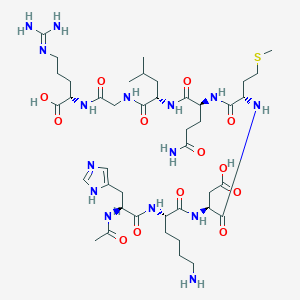

Piperazine-2,2,3,3,5,5,6,6-D8 is an isotopically labeled research compound . It has an empirical formula of C4D8H2N2·2HCl . It is often used as an internal standard for the quantification of Piperazine by GC- or LC-mass spectrometry .

Molecular Structure Analysis

The molecular structure of Piperazine-2,2,3,3,5,5,6,6-D8 is represented by the SMILES stringCl.Cl.[2H]C1([2H])NC([2H])([2H])C([2H])([2H])NC1([2H])[2H] . The InChI is 1S/C4H10N2.2ClH/c1-2-6-4-3-5-1;;/h5-6H,1-4H2;2*1H/i1D2,2D2,3D2,4D2;; . Physical And Chemical Properties Analysis

Piperazine-2,2,3,3,5,5,6,6-D8 is a solid with a melting point of over 300 °C . It has a molecular weight of 167.11 and a density of 0.974 g/mL at 25 °C .Applications De Recherche Scientifique

Isotopically Labeled Research Compound

Piperazine-2,2,3,3,5,5,6,6-d8 is a useful isotopically labeled research compound . Isotopically labeled compounds are used in a variety of scientific research fields, including chemistry, biology, and medicine. They can be used to trace the reaction pathway of a chemical reaction, study the metabolic pathways of a biological process, or as a diagnostic tool in medicine.

Internal Standard for Quantification

Piperazine D8 can be intended for use as an internal standard for the quantification of Piperazine by GC- or LC-mass spectrometry . In mass spectrometry, an internal standard is a known compound that is added to the sample in a known amount. The internal standard is used to calibrate the instrument and correct for differences in sample preparation and instrumental analysis.

C–H Functionalization

Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . C–H functionalization is a type of reaction where a carbon-hydrogen bond is broken and replaced with a carbon-X bond (where X is any atom). This allows for the creation of new carbon-carbon bonds and the synthesis of complex molecules.

Drug Discovery

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .

Component of Blockbuster Drugs

Piperazine is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec), and Sildenafil, sold as Viagra . These drugs have had a significant impact on the treatment of diseases and have generated billions of dollars in revenue.

Synthesis of Antimicrobial Polymers

Piperazine has been used in the synthesis of antimicrobial polymers . These polymers can be used in a variety of applications, including medical devices, food packaging, and water treatment.

Mécanisme D'action

While the specific mechanism of action for Piperazine-2,2,3,3,5,5,6,6-D8 is not mentioned, piperazine, in general, is a GABA receptor agonist. Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

Propriétés

IUPAC Name |

2,2,3,3,5,5,6,6-octadeuteriopiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c1-2-6-4-3-5-1/h5-6H,1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUUGHFHXGJENI-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(NC(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583727 | |

| Record name | (2,2,3,3,5,5,6,6-~2~H_8_)Piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperazine-2,2,3,3,5,5,6,6-D8 | |

CAS RN |

134628-42-5 | |

| Record name | (2,2,3,3,5,5,6,6-~2~H_8_)Piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B167108.png)

![Benzo[b]fluoranthene-d12](/img/structure/B167111.png)